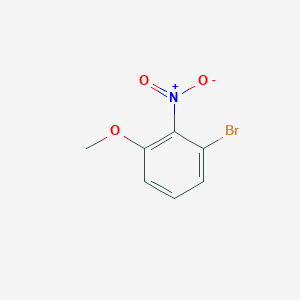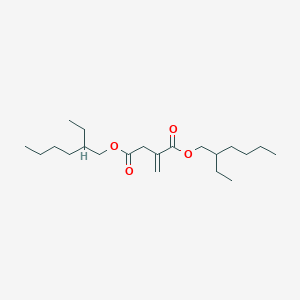
2,5-Dibromothiophene-3-carboxylic acid
Overview
Description
2,5-Dibromothiophene-3-carboxylic acid is a chemical compound with the molecular formula C5H2Br2O2S. It is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur. This compound is characterized by the presence of two bromine atoms at the 2 and 5 positions and a carboxylic acid group at the 3 position on the thiophene ring. It is commonly used in organic synthesis and materials science due to its unique structural properties .
Mechanism of Action
Target of Action
It’s known that this compound is used as a reagent in organic synthesis .
Mode of Action
It’s known that 2,5-dibromothiophene polymerizes by debromination with magnesium catalyzed by nickel compounds to form poly (2,5- thienylene) .
Biochemical Pathways
It’s used in the synthesis of α,α′-didecylquater-, -quinque- and -sexi-thiophenes .
Result of Action
It’s known to be used in the preparation of soluble α,ω-diformyl-a-oligothiophenes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dibromothiophene-3-carboxylic acid can be synthesized through a multi-step process. One common method involves the bromination of thiophene followed by carboxylation. The initial step involves the bromination of thiophene to form 2,5-dibromothiophene. This intermediate is then subjected to a carboxylation reaction using carbon dioxide in the presence of a suitable catalyst to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and carboxylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling to form biaryl compounds.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or borane.
Major Products:
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Coupling Products: Biaryl compounds with extended conjugation.
Reduction Products: Thiophene derivatives with reduced carboxylic acid groups.
Scientific Research Applications
2,5-Dibromothiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Materials Science: It is employed in the development of organic semiconductors and conductive polymers.
Biology and Medicine: It serves as a precursor for the synthesis of biologically active compounds and pharmaceutical intermediates.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
2,5-Dibromothiophene: Lacks the carboxylic acid group, making it less versatile in certain reactions.
3,4-Dibromothiophene-2,5-dicarboxaldehyde: Contains aldehyde groups instead of a carboxylic acid group, leading to different reactivity.
2,5-Dibromo-3-thenoic Acid: Another brominated thiophene derivative with similar reactivity but different substitution patterns.
Uniqueness: 2,5-Dibromothiophene-3-carboxylic acid is unique due to the presence of both bromine atoms and a carboxylic acid group on the thiophene ring. This combination of functional groups provides a versatile platform for various chemical transformations, making it a valuable compound in organic synthesis and materials science .
Properties
IUPAC Name |
2,5-dibromothiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2O2S/c6-3-1-2(5(8)9)4(7)10-3/h1H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBUYFPAASJYSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60296447 | |
| Record name | 2,5-dibromothiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7311-70-8 | |
| Record name | 7311-70-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109395 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-dibromothiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dibromothiophene-3-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,5-Dibromothiophene-3-carboxylic acid modified with a 2-methyl-2-hexyl group in the provided research?
A1: The addition of the 2-methyl-2-hexyl group to this compound serves to enhance the solubility of the resulting monomers and polymers. [] This improved solubility is crucial for solution-based processing techniques commonly employed in the synthesis and fabrication of organic electronic materials like the alternating donor-acceptor copolymers described in the research. []
Q2: What is the significance of using Stille coupling in the synthesis of alternating copolymers containing this compound derivatives?
A2: Stille coupling is a versatile palladium-catalyzed cross-coupling reaction widely used in organic synthesis, particularly for the formation of carbon-carbon bonds. [] In the context of the research, Stille coupling enables the controlled and efficient polymerization of this compound derivatives with 1,4-bis-trimethylstannanyl-2,5-dimethoxybenzene. [] This method allows for the precise construction of alternating donor-acceptor copolymers, where the properties of the resulting polymers can be fine-tuned by varying the structure of the monomeric units. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[5-(Benzyloxy)-1h-indol-3-yl]-n,n-dimethyl-2-oxoacetamide](/img/structure/B1266899.png)





![Methyl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1266911.png)
